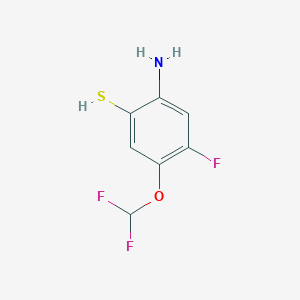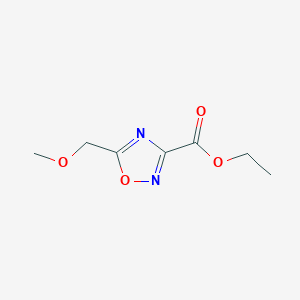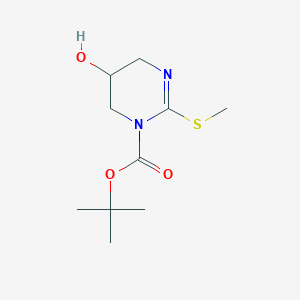
2-Amino-5-(difluoromethoxy)-4-fluorobenzenethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(difluoromethoxy)-4-fluorobenzenethiol is a chemical compound with a unique structure that includes an amino group, a difluoromethoxy group, a fluorine atom, and a thiol group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(difluoromethoxy)-4-fluorobenzenethiol typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the difluoromethoxy group through a nucleophilic substitution reaction, followed by the introduction of the fluorine atom via electrophilic aromatic substitution. The thiol group can be introduced through a thiolation reaction, and the amino group is typically added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
化学反应分析
Types of Reactions
2-Amino-5-(difluoromethoxy)-4-fluorobenzenethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Amino-5-(difluoromethoxy)-4-fluorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-Amino-5-(difluoromethoxy)-4-fluorobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The difluoromethoxy and fluorine groups can influence the compound’s reactivity and binding affinity to specific targets, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid
- 2-Amino-5-(trifluoromethoxy)benzoic acid
Uniqueness
2-Amino-5-(difluoromethoxy)-4-fluorobenzenethiol is unique due to the presence of both a thiol group and a difluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C7H6F3NOS |
|---|---|
分子量 |
209.19 g/mol |
IUPAC 名称 |
2-amino-5-(difluoromethoxy)-4-fluorobenzenethiol |
InChI |
InChI=1S/C7H6F3NOS/c8-3-1-4(11)6(13)2-5(3)12-7(9)10/h1-2,7,13H,11H2 |
InChI 键 |
WGNOZBDWSMIUQU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1F)OC(F)F)S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid](/img/structure/B12314083.png)
![rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis](/img/structure/B12314089.png)
![4-[(Oxan-4-yl)amino]benzonitrile](/img/structure/B12314093.png)


![3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12314122.png)

![rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12314130.png)

![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid](/img/structure/B12314146.png)
![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
![6-Methylspiro[2.5]octane-6-carboxylic acid](/img/structure/B12314161.png)


